molecular formula C8H11NO2S B2708994 S-Methyl-S-(4-methoxyphenyl) sulfoximine CAS No. 77970-95-7

S-Methyl-S-(4-methoxyphenyl) sulfoximine

Cat. No.: B2708994
CAS No.: 77970-95-7
M. Wt: 185.24
InChI Key: VLNKBRMXGWEJFX-UHFFFAOYSA-N
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Description

S-Methyl-S-(4-methoxyphenyl) sulfoximine: is an organic compound with the molecular formula C8H11NO2S It is characterized by the presence of a sulfoximine group, which is a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-S-(4-methoxyphenyl) sulfoximine typically involves the reaction of 1-methoxy-4-(methylthio)benzene with periodic acid and sodium azide in the presence of acetonitrile. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. Common reagents used in industrial production include sodium sulfate, sodium thiosulfate, chloroform, and ferric chloride .

Chemical Reactions Analysis

Types of Reactions: S-Methyl-S-(4-methoxyphenyl) sulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfoximine group, which can interact with different reagents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Periodic acid is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride can be used to reduce the compound.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxide derivatives .

Scientific Research Applications

Chemistry: In chemistry, S-Methyl-S-(4-methoxyphenyl) sulfoximine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in selective transformations, making it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays and studying enzyme mechanisms .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential as a drug candidate for treating certain diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products .

Mechanism of Action

The mechanism of action of S-Methyl-S-(4-methoxyphenyl) sulfoximine involves its interaction with specific molecular targets. The sulfoximine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

    Methionine sulfoximine: An irreversible inhibitor of glutamine synthetase.

    Buthionine sulfoximine: An inhibitor of gamma-glutamylcysteine synthetase.

Uniqueness: S-Methyl-S-(4-methoxyphenyl) sulfoximine is unique due to its specific structure, which allows it to participate in selective chemical reactions and interact with specific enzymes.

Properties

IUPAC Name

imino-(4-methoxyphenyl)-methyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNKBRMXGWEJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77970-95-7
Record name imino(4-methoxyphenyl)methyl-lambda6-sulfanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of S-methyl-S-(4-methoxyphenyl)-N-[[2-(trimethylsilyl)ethyl]sulfonyl]-sulfoximine (2.9 g, 8.3 mmol) and 1.0 M of TBAF (12.5 mL, 12.5 mmol, 1.5 eq.) was heated in a microwave at 120° C. for 20 minutes. After cooling to room temperature, the solvent was evaporated and the resulting mixture was purified by silica gel column chromatography (elution with 100% EtOAc) to provide the title compound (1.46 g, yield 96%). 1H NMR (300 MHz, CDCl3) δ 7.92 (d, J=9.0 Hz, 2H), 6.99 (d, J=9 Hz, 2H), 3.87 (s, 3H), 3.08 (s, 3H); ESI-MS m/z 186.1 (M+H)+.
Name
S-methyl-S-(4-methoxyphenyl)-N-[[2-(trimethylsilyl)ethyl]sulfonyl]-sulfoximine
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Yield
96%

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